

Retatrutide vs. Placebo in a Diet-Induced Obesity Study: A Comparative Guide

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Compound of Interest

Compound Name: *Axitirome*

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This guide provides a detailed comparison of the efficacy and underlying mechanisms of Retatrutide versus a placebo in the context of a diet-induced obesity study. The information is compiled for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols from the Phase 2 clinical trial of Retatrutide (NCT04881760).

Experimental Protocols

The methodologies outlined below are based on the published protocol for the NCT04881760 clinical trial.

Study Design

This was a 48-week, randomized, double-blind, placebo-controlled Phase 2 trial conducted in the United States. The trial evaluated the efficacy, tolerability, and safety of various doses of Retatrutide in participants with obesity or overweight with at least one weight-related comorbidity.

Participant Population

A total of 338 adults were enrolled in the study. Key inclusion criteria included:

- Body Mass Index (BMI) of $\geq 30 \text{ kg/m}^2$ or a BMI of 27 to $< 30 \text{ kg/m}^2$ with at least one weight-related condition (e.g., hypertension, dyslipidemia).
- Stable body weight ($\pm 5 \text{ kg}$) for the 3 months preceding the trial.

Key exclusion criteria included:

- Diagnosis of type 1 or type 2 diabetes.
- History of pancreatitis.
- Use of medications known to affect body weight.

Intervention: Diet and Lifestyle

All participants received counseling on a healthy diet and physical activity throughout the trial. This included guidance to achieve a caloric deficit of approximately 500 kcal per day and to engage in at least 150 minutes of moderate-intensity physical activity per week. Adherence to these recommendations was monitored throughout the study.

Treatment Arms

Participants were randomly assigned to receive either once-weekly subcutaneous injections of Retatrutide at various doses or a matching placebo for 48 weeks. The Retatrutide groups included dose-escalation regimens to improve tolerability. The specific dosing schedules were as follows:

- Placebo: Volume-matched subcutaneous injection once weekly.
- Retatrutide 1 mg: 1 mg once weekly.
- Retatrutide 4 mg: Initiated at 2 mg once weekly, with an increase to 4 mg at week 4.
- Retatrutide 8 mg: Initiated at 2 mg once weekly, with increases to 4 mg at week 4 and 8 mg at week 8.
- Retatrutide 12 mg: Initiated at 2 mg once weekly, with increases to 4 mg at week 4, 8 mg at week 8, and 12 mg at week 12.

Efficacy Endpoints and Assessments

The primary endpoint was the percentage change in body weight from baseline at 24 weeks. Secondary endpoints included the percentage change in body weight from baseline at 48

weeks, and the proportion of participants achieving weight reductions of $\geq 5\%$, $\geq 10\%$, and $\geq 15\%$. Other assessments included changes in waist circumference, blood pressure, fasting lipids, and glycemic parameters. Body weight was measured at each study visit, and waist circumference was measured at baseline and at 24 and 48 weeks. Metabolic parameters were assessed from fasting blood samples at the same time points.

Data Presentation

The following tables summarize the quantitative data from the NCT04881760 trial, comparing the effects of different doses of Retatrutide with placebo.

Table 1: Baseline Characteristics of Study Participants

Characteristic	Placebo (n=70)	Retatrutide 1 mg (n=35)	Retatrutide 4 mg (n=71)	Retatrutide 8 mg (n=70)	Retatrutide 12 mg (n=72)
Mean Age (years)	46.9	47.8	47.1	48.2	47.5
Male Sex (%)	51.4	51.4	50.7	51.4	52.8
Mean Weight (kg)	108.7	109.8	107.9	109.3	108.1
Mean BMI (kg/m ²)	37.3	37.6	37.1	37.5	37.2
Mean Waist Circumference (cm)	116.8	117.5	116.2	117.1	116.5

Table 2: Efficacy Outcomes at 24 and 48 Weeks

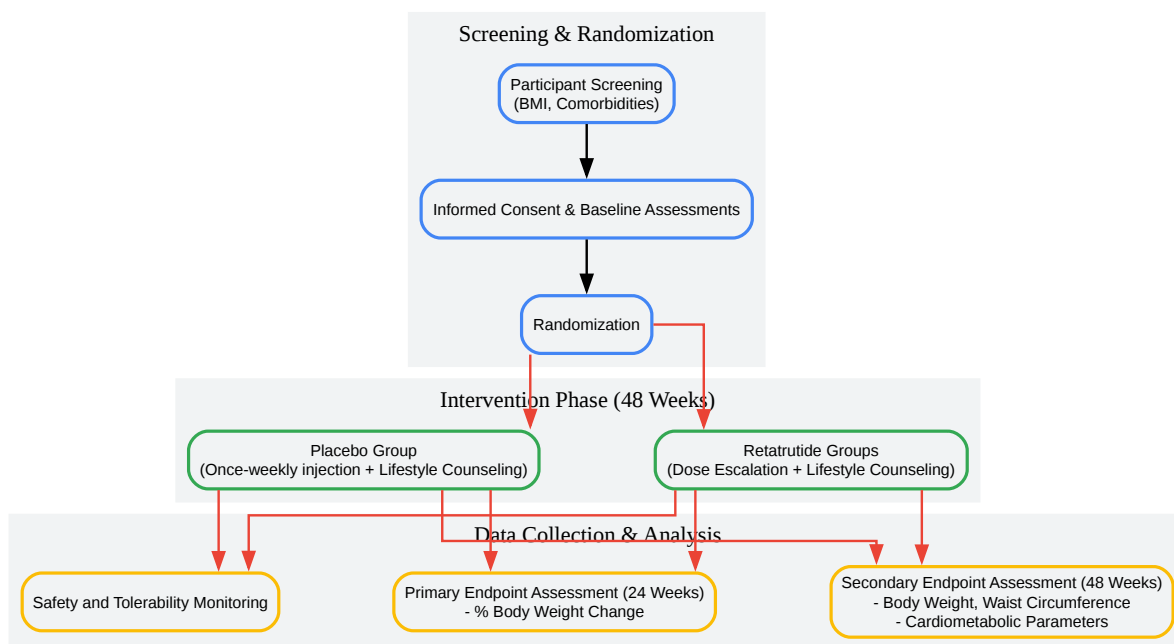
Outcome	Time Point	Placebo	Retatrutide 1 mg	Retatrutide 4 mg	Retatrutide 8 mg	Retatrutide 12 mg
Mean % Change in Body Weight	24 Weeks	-1.6%	-7.2%	-12.9%	-17.3%	-17.5%
	48 Weeks	-2.1%	-8.7%	-17.1%	-22.8%	-24.2%
Mean Change in Body Weight (kg)	48 Weeks	-2.2	-9.5	-18.4	-25.0	-26.2
Mean Change in Waist Circumference (cm)	48 Weeks	-2.9	-7.8	-14.6	-19.9	-21.1
Participants with ≥5% Weight Reduction (%)	48 Weeks	27%	70%	92%	100%	100%
Participants with ≥10% Weight Reduction (%)	48 Weeks	9%	45%	75%	91%	93%
Participants with ≥15% Weight Reduction (%)	48 Weeks	2%	27%	60%	75%	83%

Table 3: Changes in Cardiometabolic Parameters at 48 Weeks

Parameter	Placebo	Retatrutide 1 mg	Retatrutide 4 mg	Retatrutide 8 mg	Retatrutide 12 mg
Systolic Blood Pressure (mmHg)	-1.9	-7.2	-10.5	-12.6	-11.9
Diastolic Blood Pressure (mmHg)	-1.5	-4.6	-6.9	-8.0	-7.6
Triglycerides (mg/dL)	-3.0	-23.7	-39.5	-48.1	-50.2
LDL Cholesterol (mg/dL)	-2.0	-10.1	-15.8	-19.3	-18.7
Fasting Glucose (mg/dL)	-1.8	-6.3	-9.9	-11.7	-11.5
Fasting Insulin (μU/mL)	-0.9	-2.8	-4.7	-6.1	-6.0

Mandatory Visualizations

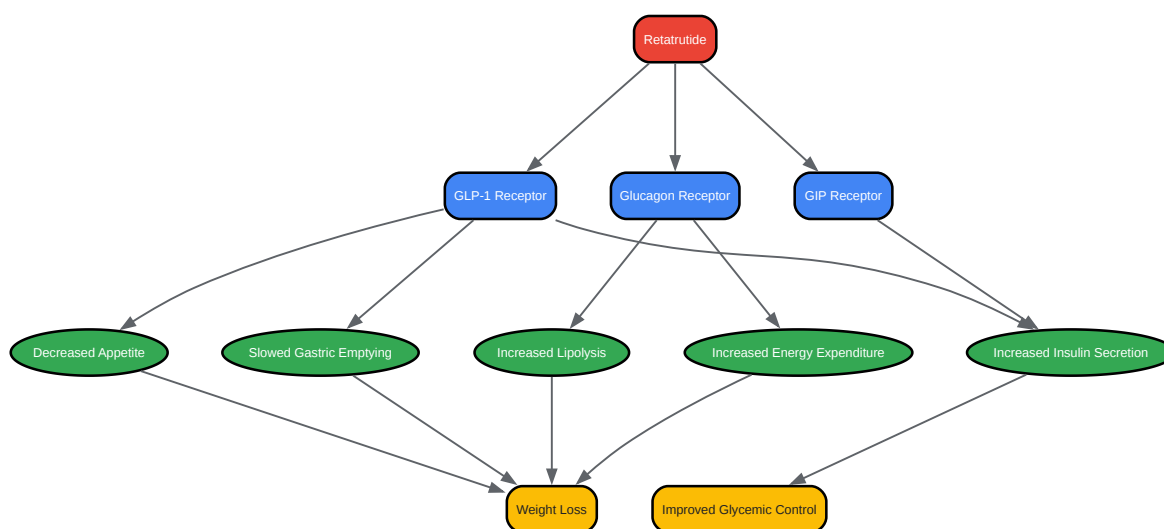
Experimental Workflow



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Caption: Workflow of the Retatrutide Phase 2 Clinical Trial.

Signaling Pathway of Retatrutide



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Caption: Triple-agonist signaling pathway of Retatrutide.

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